molecular formula C9H11BrO3 B032807 2-Bromo-4,5-dimethoxybenzyl alcohol CAS No. 54370-00-2

2-Bromo-4,5-dimethoxybenzyl alcohol

Cat. No.: B032807
CAS No.: 54370-00-2
M. Wt: 247.09 g/mol
InChI Key: SDZSRNYOXRHPHZ-UHFFFAOYSA-N
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Description

(2-Bromo-4,5-dimethoxyphenyl)methanol is an organic compound with the molecular formula C9H11BrO3 and a molecular weight of 247.09 g/mol It is characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring, along with a hydroxymethyl group

Scientific Research Applications

(2-Bromo-4,5-dimethoxyphenyl)methanol has several applications in scientific research:

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, respiratory irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this compound .

Relevant Papers The relevant papers for this compound include those that discuss its synthesis , its use in the synthesis of other compounds , and its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4,5-dimethoxyphenyl)methanol typically involves the bromination of 4,5-dimethoxybenzyl alcohol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetone under reflux conditions . The reaction proceeds with high selectivity and yield, making it a preferred method for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for (2-Bromo-4,5-dimethoxyphenyl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4,5-dimethoxyphenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 2-Bromo-4,5-dimethoxybenzaldehyde or 2-Bromo-4,5-dimethoxybenzoic acid.

    Reduction: 4,5-Dimethoxyphenylmethanol.

    Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2-Bromo-4,5-dimethoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are involved in neurological and metabolic processes . The inhibition of these enzymes can lead to therapeutic effects in the treatment of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-4,5-dimethoxyphenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

(2-bromo-4,5-dimethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZSRNYOXRHPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347198
Record name (2-Bromo-4,5-dimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54370-00-2
Record name (2-Bromo-4,5-dimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How is 2-Bromo-4,5-dimethoxybenzyl alcohol used in organic synthesis?

A: this compound serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules like alkaloids. One example is its use in the synthesis of (±)-Lycoramine and (±)-Maritidine, Amaryllidaceae alkaloids. The compound is first converted to an organoiron electrophile, which then undergoes a series of reactions to form the core structure of the target alkaloids [].

Q2: Can this compound be further modified for specific applications?

A: Yes, the bromine atom and the hydroxyl group present in this compound offer opportunities for further chemical modification. For instance, the bromine atom can be substituted with various aryl groups through alkylation reactions, as demonstrated in the synthesis of novel diaryl methanes []. Subsequently, these diaryl methanes can be converted into bromophenol derivatives, compounds with potential inhibitory effects on enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA) [].

Q3: Are there any known enzymatic reactions involving this compound as a substrate?

A: While not directly involved as a substrate, a study demonstrated that Manganese peroxidase (MnP) from Phanerochaete chrysosporium could brominate veratryl (3,4-dimethoxybenzyl) alcohol to produce this compound []. This finding suggests potential enzymatic pathways for the synthesis or modification of this compound.

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